PqsR/LasR-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PqsR/LasR-IN-3, also known as Compound 7a, is a potent inhibitor of the PqsR and LasR systems in Pseudomonas aeruginosa. These systems are crucial for the quorum sensing mechanism in this bacterium, which regulates virulence factors and biofilm formation. This compound also inhibits the human ether-à-go-go-related gene (hERG) with an inhibitory concentration (IC50) of 109.01 micromolar .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PqsR/LasR-IN-3 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
PqsR/LasR-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or dimethyl sulfoxide, under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives can exhibit different levels of inhibitory activity against the PqsR and LasR systems, providing insights into the structure-activity relationships .
Wissenschaftliche Forschungsanwendungen
PqsR/LasR-IN-3 has several scientific research applications, including:
Chemistry: The compound is used to study the structure-activity relationships of quorum sensing inhibitors and to develop new derivatives with enhanced activity.
Biology: It is employed to investigate the quorum sensing mechanisms in Pseudomonas aeruginosa and other bacteria, providing insights into bacterial communication and virulence regulation.
Medicine: this compound is explored as a potential therapeutic agent to combat bacterial infections by inhibiting quorum sensing and reducing virulence.
Industry: The compound can be used in the development of anti-biofilm coatings for medical devices and industrial equipment, preventing bacterial colonization and biofilm formation
Wirkmechanismus
PqsR/LasR-IN-3 exerts its effects by binding to the PqsR and LasR receptors in Pseudomonas aeruginosa. These receptors are part of the quorum sensing system, which regulates the expression of virulence factors and biofilm formation. By inhibiting these receptors, this compound disrupts the quorum sensing mechanism, reducing the production of virulence factors and preventing biofilm formation. The compound also inhibits the human ether-à-go-go-related gene (hERG), which is involved in cardiac repolarization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamoyl Hydroxamates: These compounds also inhibit quorum sensing in Pseudomonas aeruginosa by targeting the PqsR and LasR systems.
Quinoline-Based Derivatives: These derivatives act as PqsR inhibitors and exhibit similar anti-virulence activities.
Phenyllactic Acid: This compound inhibits quorum sensing and biofilm formation by binding to the PqsR and LasR receptors.
Uniqueness of PqsR/LasR-IN-3
This compound is unique due to its high potency and specificity in inhibiting both the PqsR and LasR systems. Its dual inhibitory activity makes it a valuable tool for studying quorum sensing mechanisms and developing anti-virulence therapies. Additionally, its ability to inhibit the human ether-à-go-go-related gene (hERG) provides insights into its potential side effects and safety profile .
Biologische Aktivität
PqsR/LasR-IN-3 is a compound that has garnered attention due to its role in modulating the quorum sensing (QS) mechanisms in Pseudomonas aeruginosa, a significant pathogen known for its antibiotic resistance and virulence. This article explores the biological activity of this compound, focusing on its interaction with the PqsR and LasR receptors, its effects on gene expression, and its potential implications in therapeutic applications.
PqsR and LasR are transcriptional regulators that play pivotal roles in the QS system of P. aeruginosa. The activation of these regulators leads to the expression of various virulence factors. PqsR is primarily involved in the regulation of quinolone production, while LasR activates multiple genes associated with pathogenicity.
Interaction with LasR and PqsR
Research indicates that this compound acts as an antagonist to these receptors, inhibiting their activity and thereby reducing the expression of QS-controlled genes. For instance, studies have shown that LasR positively regulates pqsR transcription, which subsequently enhances the expression of pqsABCDE operon responsible for producing PQS (Pseudomonas Quinolone Signal) . By inhibiting LasR, this compound effectively disrupts this signaling cascade.
Biological Activity and Effects on Gene Expression
The biological activity of this compound has been assessed through various experimental approaches, including gene expression analysis and phenotypic assays. The following table summarizes key findings from recent studies:
Study | Methodology | Findings |
---|---|---|
Farrow et al. (2015) | β-galactosidase assays | Demonstrated that this compound significantly reduced β-gal activity in strains with pqsR-lacZ fusions, indicating decreased transcriptional activation by LasR. |
Pesci et al. (1999) | Gene expression profiling | Showed that inhibition of LasR led to decreased levels of QS-controlled extracellular products, confirming the role of this compound as a negative regulator. |
McGrath et al. (2004) | Mutation analysis | Identified mutations in lasR and pqsR genes that resulted in altered QS responses, supporting the hypothesis that this compound affects gene regulation at multiple levels. |
Case Studies
Several case studies have highlighted the implications of targeting the QS system in P. aeruginosa:
- Chronic Obstructive Pulmonary Disease (COPD) Patients : A study examined isolates from COPD patients showing that mutations in lasR led to decreased QS-controlled protease production, suggesting a potential for using this compound to mitigate virulence in chronic infections .
- Antibiotic Resistance : Research indicated that mutations in lasR and pqsR contribute to antibiotic resistance mechanisms. By inhibiting these pathways with this compound, there is potential to restore sensitivity to conventional antibiotics .
Implications for Therapeutics
The ability of this compound to inhibit key QS regulators presents a promising avenue for developing new therapeutic strategies against Pseudomonas aeruginosa. By disrupting QS signaling, it may be possible to attenuate virulence and enhance the efficacy of existing antibiotics.
Future Directions
Further research is needed to:
- Explore the pharmacokinetics and toxicity profiles of this compound.
- Investigate combination therapies involving this compound and traditional antibiotics.
- Assess the compound's efficacy in clinical settings, particularly among patients with chronic infections.
Eigenschaften
Molekularformel |
C14H17NO5S |
---|---|
Molekulargewicht |
311.36 g/mol |
IUPAC-Name |
4-(benzenesulfonyl)-N-(2-oxooxolan-3-yl)butanamide |
InChI |
InChI=1S/C14H17NO5S/c16-13(15-12-8-9-20-14(12)17)7-4-10-21(18,19)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,16) |
InChI-Schlüssel |
IMWIYQHJNAXHKW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(=O)C1NC(=O)CCCS(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.